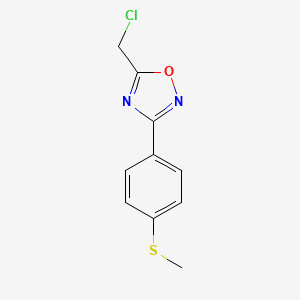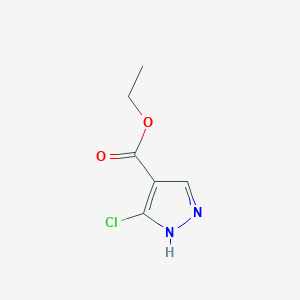
2,3-Dimethylindoline
Overview
Description
2,3-Dimethylindoline is an organic compound with the molecular formula C10H13N It is a derivative of indoline, characterized by the presence of two methyl groups at the 2 and 3 positions of the indoline ring
Mechanism of Action
Target of Action
2,3-Dimethylindoline (2,3-DMID) has been studied as a new liquid organic hydrogen carrier (LOHC) due to its hydrogen storage capacity . The primary targets of 2,3-DMID are the catalysts used in the hydrogenation and dehydrogenation processes, such as Ru/Al2O3 and Pd/Al2O3 . These catalysts play a crucial role in the storage and release of hydrogen, respectively .
Mode of Action
The interaction of 2,3-DMID with its targets involves the processes of hydrogenation and dehydrogenation . Hydrogenation of 2,3-DMID is conducted over Ru/Al2O3, resulting in a fully hydrogenated product, 8H-2,3-DMID . On the other hand, dehydrogenation of 8H-2,3-DMID is performed over Pd/Al2O3, releasing the stored hydrogen .
Biochemical Pathways
The biochemical pathways affected by 2,3-DMID involve the hydrogenation and dehydrogenation processes . These processes are crucial for the storage and release of hydrogen, respectively . The structures of intermediates produced in the dehydrogenation process of 8H-2,3-DMID were analyzed by DFT calculations .
Pharmacokinetics
The pharmacokinetics of 2,3-DMID is primarily related to its hydrogen storage and release capacities
Result of Action
The molecular and cellular effects of 2,3-DMID’s action are primarily related to its role as a hydrogen carrier . The hydrogenation of 2,3-DMID results in the storage of hydrogen, while its dehydrogenation leads to the release of stored hydrogen .
Action Environment
The action of 2,3-DMID is influenced by environmental factors such as temperature and hydrogen pressure . For instance, the hydrogenation of 2,3-DMID can be achieved at 190°C and 7 MPa . Similarly, the dehydrogenation of 8H-2,3-DMID is performed at temperatures between 180–210°C and 101 kPa .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylindoline plays a significant role in biochemical reactions, particularly in the context of hydrogen storage and release. It interacts with enzymes such as Ru/Al2O3 and Pd/Al2O3, which facilitate its hydrogenation and dehydrogenation processes . These interactions are crucial for its function as a liquid organic hydrogen carrier, where it can store hydrogen in a chemically bonded form and release it upon catalytic dehydrogenation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. It is known to influence cell function by participating in hydrogen storage and release mechanisms. This compound can impact cell signaling pathways and gene expression by altering the availability of hydrogen, which is a critical element in various biochemical reactions . Additionally, its role in hydrogen storage suggests potential effects on cellular metabolism, particularly in cells that rely on hydrogen as an energy source.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with catalytic enzymes. The hydrogenation process involves the addition of hydrogen atoms to the compound, facilitated by Ru/Al2O3, while the dehydrogenation process involves the removal of hydrogen atoms, facilitated by Pd/Al2O3 . These catalytic processes are essential for the compound’s function as a hydrogen carrier, enabling it to store and release hydrogen efficiently.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound’s stability is influenced by factors such as temperature and hydrogen pressure during the hydrogenation and dehydrogenation processes . Long-term studies have shown that this compound can maintain its hydrogen storage capacity over multiple cycles of hydrogenation and dehydrogenation, although some degradation may occur over extended periods .
Metabolic Pathways
This compound is involved in metabolic pathways related to hydrogen storage and release. It interacts with enzymes such as Ru/Al2O3 and Pd/Al2O3, which facilitate its hydrogenation and dehydrogenation processes . These interactions are critical for the compound’s role as a liquid organic hydrogen carrier, enabling it to participate in metabolic pathways that involve hydrogen transfer and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylindoline can be synthesized through the reduction of 2,3-dimethylindole. One common method involves the use of zinc dust and 85% phosphoric acid. The reaction typically yields a mixture of cis and trans isomers of this compound . Another method involves catalytic hydrogenation using ruthenium on alumina (Ru/Al2O3) as a catalyst, which can achieve complete hydrogenation under specific conditions of temperature and hydrogen pressure .
Industrial Production Methods: Industrial production of this compound may involve similar reduction and hydrogenation techniques, optimized for large-scale synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: As mentioned, it can be synthesized through the reduction of 2,3-dimethylindole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid or catalytic hydrogenation using Ru/Al2O3.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: this compound.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
2,3-Dimethylindoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Dimethylindole: The precursor to 2,3-dimethylindoline, differing by the presence of a double bond in the indole ring.
Indoline: The parent compound, lacking the methyl groups at the 2 and 3 positions.
Indole: The aromatic counterpart, with a double bond in the ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSOAOENINXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908033 | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-50-9, 10276-90-1 | |
| Record name | 2,3-Dimethylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
